molecular formula C15H10N2O7 B11966657 2-[(3-Carboxyphenyl)carbamoyl]-5-nitrobenzoic acid

2-[(3-Carboxyphenyl)carbamoyl]-5-nitrobenzoic acid

Cat. No.: B11966657
M. Wt: 330.25 g/mol
InChI Key: FLOQPNCRONAYIV-UHFFFAOYSA-N
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Description

2-[(3-Carboxyphenyl)carbamoyl]-5-nitrobenzoic acid is an organic compound that features a carboxyphenyl group and a nitrobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Carboxyphenyl)carbamoyl]-5-nitrobenzoic acid typically involves the reaction of 3-carboxyaniline with 5-nitroisophthaloyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Carboxyphenyl)carbamoyl]-5-nitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: 2-[(3-Carboxyphenyl)carbamoyl]-5-aminobenzoic acid.

    Reduction: 2-[(3-Hydroxyphenyl)carbamoyl]-5-nitrobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(3-Carboxyphenyl)carbamoyl]-5-nitrobenzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-[(3-Carboxyphenyl)carbamoyl]-5-nitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In receptor studies, it can act as a ligand, modulating receptor activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Carboxyphenyl)carbamoyl]benzoic acid
  • 2-[(3-Carboxyphenyl)carbamoyl]-4-nitrobenzoic acid
  • 2-[(3-Carboxyphenyl)carbamoyl]-6-nitrobenzoic acid

Uniqueness

2-[(3-Carboxyphenyl)carbamoyl]-5-nitrobenzoic acid is unique due to the specific positioning of the nitro group on the benzoic acid moiety, which can influence its reactivity and interaction with biological targets. This unique structure may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C15H10N2O7

Molecular Weight

330.25 g/mol

IUPAC Name

2-[(3-carboxyphenyl)carbamoyl]-5-nitrobenzoic acid

InChI

InChI=1S/C15H10N2O7/c18-13(16-9-3-1-2-8(6-9)14(19)20)11-5-4-10(17(23)24)7-12(11)15(21)22/h1-7H,(H,16,18)(H,19,20)(H,21,22)

InChI Key

FLOQPNCRONAYIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O)C(=O)O

Origin of Product

United States

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